8-Methyl-7-oxa-8-borabicyclo[4.2.0]octane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Methyl-7-oxa-8-borabicyclo[420]octane is a unique organoboron compound characterized by its bicyclic structure
Preparation Methods
The synthesis of 8-Methyl-7-oxa-8-borabicyclo[4.2.0]octane typically involves the reaction of boronic acids with cyclic ethers under specific conditions. One common method includes the use of boronic acid derivatives and cyclic ethers in the presence of a catalyst to facilitate the formation of the bicyclic structure . Industrial production methods may involve scaling up these reactions using continuous flow processes to ensure consistent quality and yield.
Chemical Reactions Analysis
8-Methyl-7-oxa-8-borabicyclo[4.2.0]octane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or oxygen, leading to the formation of boronic esters.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of borohydrides.
Substitution: The compound can undergo substitution reactions where the boron atom is replaced by other functional groups, often using halogenating agents.
Common reagents and conditions used in these reactions include catalysts like palladium or platinum, solvents such as tetrahydrofuran, and specific temperature and pressure conditions to optimize the reaction outcomes .
Scientific Research Applications
8-Methyl-7-oxa-8-borabicyclo[4.2.0]octane has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecular architectures.
Biology: The compound’s boron content makes it useful in boron neutron capture therapy (BNCT) for cancer treatment.
Medicine: It is explored for its potential in drug delivery systems due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 8-Methyl-7-oxa-8-borabicyclo[4.2.0]octane involves its interaction with various molecular targets. In BNCT, the compound accumulates in cancer cells and, upon neutron irradiation, undergoes nuclear reactions that produce high-energy particles, selectively destroying cancer cells while sparing healthy tissue . The pathways involved include the selective uptake by cancer cells and the subsequent nuclear reactions.
Comparison with Similar Compounds
8-Methyl-7-oxa-8-borabicyclo[4.2.0]octane can be compared with other similar compounds such as:
Bicyclo[4.2.0]octane: Lacks the boron and oxygen atoms, making it less reactive in certain applications.
8-Azabicyclo[3.2.1]octane: Contains a nitrogen atom instead of boron, leading to different reactivity and applications.
8-Oxabicyclo[3.2.1]octane: Similar structure but without the boron atom, used in different synthetic applications.
The uniqueness of this compound lies in its boron content, which imparts specific reactivity and applications not found in its analogs.
Properties
CAS No. |
89869-15-8 |
---|---|
Molecular Formula |
C7H13BO |
Molecular Weight |
123.99 g/mol |
IUPAC Name |
8-methyl-7-oxa-8-borabicyclo[4.2.0]octane |
InChI |
InChI=1S/C7H13BO/c1-8-6-4-2-3-5-7(6)9-8/h6-7H,2-5H2,1H3 |
InChI Key |
AGSDAWOMJIYHCH-UHFFFAOYSA-N |
Canonical SMILES |
B1(C2CCCCC2O1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.